ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl ester group and a chloro-substituted pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate: Contains a methyl group instead of a chloro group.
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate: Contains a nitro group instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(4-chloropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEOASZSAMFAPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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